

Ophthalmic Research Applications of Compound Anisodine Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: *Anisodine*

Cat. No.: *B10832460*

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Introduction

Compound **Anisodine** Injection is a formulation composed of **Anisodine** Hydrobromide and Procaine Hydrochloride. **Anisodine**, a derivative of scopolamine, is a non-selective muscarinic acetylcholine receptor antagonist and an alpha-1 adrenergic receptor antagonist. Procaine hydrochloride is a well-known local anesthetic that functions by blocking voltage-gated sodium channels. In ophthalmic research, this compound injection has been investigated for its potential therapeutic benefits in a range of ischemic and neurodegenerative eye diseases, as well as for myopia control. Its mechanisms of action, including improving ocular blood flow and providing neuroprotection, make it a subject of interest for developing novel treatments for various retinopathies and optic neuropathies.

These application notes provide a summary of the current research, quantitative data from preclinical and clinical studies, and detailed experimental protocols to guide researchers in their investigation of Compound **Anisodine** Injection.

Data Presentation

The following tables summarize the quantitative data from key studies on the ophthalmic applications of Compound **Anisodine** Injection and its components.

Table 1: Neuroprotective Effect of Compound **Anisodine** (CA) in a Mouse Model of Chronic Ocular Hypertension

Treatment Group	Mean RGC Density (cells/mm ²) ± SD	% RGC Survival vs. Control	Reference
Normal Control	2356.5 ± 115.3	100%	[1] [2]
CA Control	2318.8 ± 123.5	98.4%	[1] [2]
Ocular Hypertension Model	1156.7 ± 98.2	49.1%	[1]
Ocular Hypertension Model + CA	1876.4 ± 102.1	79.6%	

Table 2: Clinical Efficacy of Compound **Anisodine** Injection in Ischemic Eye Diseases

Condition	Treatment Group	Outcome Measure	Result	Reference
Ischemic Optic Neuropathy	Compound Anisodine + Puerarin	Effective Rate	88.9%	
Ischemic Optic Neuropathy	Tolazoline + Puerarin (Control)	Effective Rate	49.1%	
Central Retinal Artery Occlusion	rt-PA + Compound Anisodine	Total Effective Rate	91.67%	
Central Retinal Artery Occlusion	Conventional Therapy	Total Effective Rate	70.83%	
Central Retinal Artery Occlusion	rt-PA + Compound Anisodine	Visual Field Defect	35.08 ± 16.33%	
Central Retinal Artery Occlusion	Conventional Therapy	Visual Field Defect	74.26 ± 12.91%	

Table 3: Effect of Racemic Anisodamine Eye Drops on Myopia Progression in Adolescents (12-Month Follow-up)

Treatment Group	Mean Axial Elongation (mm)	Reference
DIMS Spectacle Lenses	Not specified, but higher than combination	
Orthokeratology (OK) Lenses	Not specified, but higher than combination	
DIMS + Racemic Anisodamine	Significantly less than DIMS alone	
OK Lenses + Racemic Anisodamine	Least axial elongation among all groups	

Experimental Protocols

Protocol for Induction of Chronic Ocular Hypertension in Mice (Microbead Model)

This protocol is adapted from a study investigating the neuroprotective effects of Compound **Anisodine**.

Materials:

- C57BL/6J mice
- Compound **Anisodine** Injection
- Polystyrene microbeads (15 μm diameter)
- Sterile phosphate-buffered saline (PBS)
- Microsyringe pump
- Glass micropipettes
- Anesthetic (e.g., ketamine/xylazine cocktail)

- Topical proparacaine hydrochloride ophthalmic solution
- Slit-lamp biomicroscope
- Tonometer (for measuring intraocular pressure - IOP)

Procedure:

- **Animal Preparation:** Anesthetize the mice using an appropriate anesthetic regimen. Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.
- **Microbead Preparation:** Suspend polystyrene microbeads in sterile PBS at a desired concentration. Vortex the suspension thoroughly before each injection to ensure uniform bead distribution.
- **Anterior Chamber Injection:** Using a microsyringe pump and a glass micropipette, carefully inject 2 µl of the microbead suspension into the anterior chamber of one eye. The contralateral eye can serve as a control.
- **Post-injection Monitoring:** Monitor the animals for recovery from anesthesia. Regularly measure IOP in both eyes using a tonometer. A significant and sustained elevation in IOP in the microbead-injected eye is expected.
- **Compound **Anisodine** Administration:** For the treatment group, administer Compound **Anisodine** Injection at the desired dosage and frequency. In the cited study, the compound was administered orally. The route of administration can be adapted based on the research question.
- **Outcome Assessment:** At the end of the experimental period, euthanize the animals and enucleate the eyes. Process the retinal tissue for analysis, such as retinal ganglion cell (RGC) counting via immunohistochemistry (e.g., Brn3a or Tuj1 staining) or retrograde labeling.

Protocol for Induction of Retinal Ischemia in Rabbits (Elevated IOP Model)

This is a general protocol for inducing retinal ischemia by elevating intraocular pressure.

Materials:

- New Zealand white rabbits
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Topical proparacaine hydrochloride ophthalmic solution
- Sterile saline solution
- Infusion cannula (e.g., 27-gauge needle) connected to a saline reservoir
- Manometer
- Ophthalmoscope

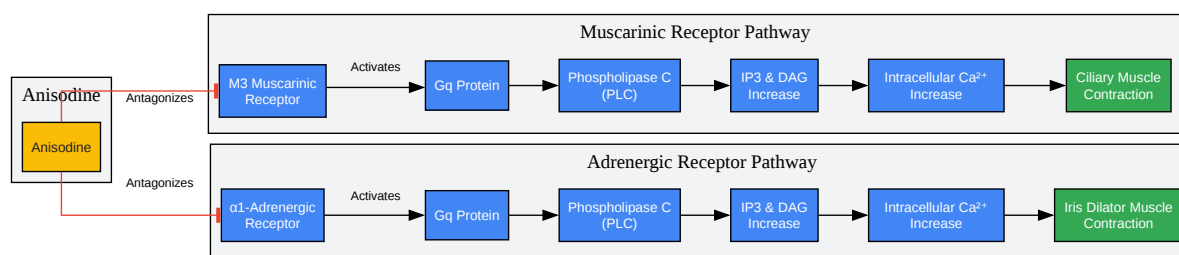
Procedure:

- **Animal Preparation:** Anesthetize the rabbits and apply topical proparacaine hydrochloride to the cornea.
- **Cannulation:** Gently insert the infusion cannula into the anterior chamber of the eye.
- **IOP Elevation:** Raise the saline reservoir to a height that increases the intraocular pressure to a super-systolic level (e.g., 120 mmHg), which can be confirmed by observing the whitening of the iris and the cessation of retinal artery pulsation using an ophthalmoscope. Maintain this pressure for the desired duration of ischemia (e.g., 60 minutes).
- **Reperfusion:** Lower the saline reservoir to allow for the restoration of retinal circulation. The return of blood flow can be confirmed by ophthalmoscopy.
- **Compound **Anisodine** Administration:** Administer Compound **Anisodine** Injection at the desired dosage, route, and time points (before, during, or after ischemia).
- **Outcome Assessment:** After a specific reperfusion period, the animals can be euthanized, and the eyes enucleated for histological analysis, protein expression studies, or other relevant assays to assess the extent of ischemic damage and the protective effects of the treatment.

Signaling Pathways and Experimental Workflow

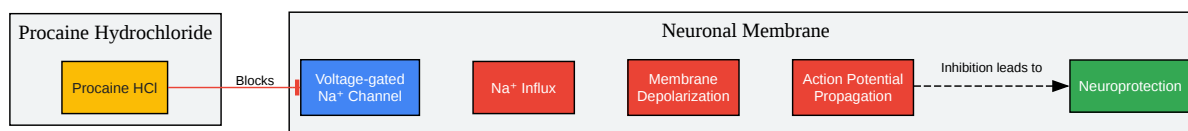
Signaling Pathways

The therapeutic effects of Compound **Anisodine** Injection in ophthalmic research are attributed to the distinct mechanisms of its two components: **Anisodine** and Procaine.



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Caption: **Anisodine's** antagonistic effects on ocular receptors.



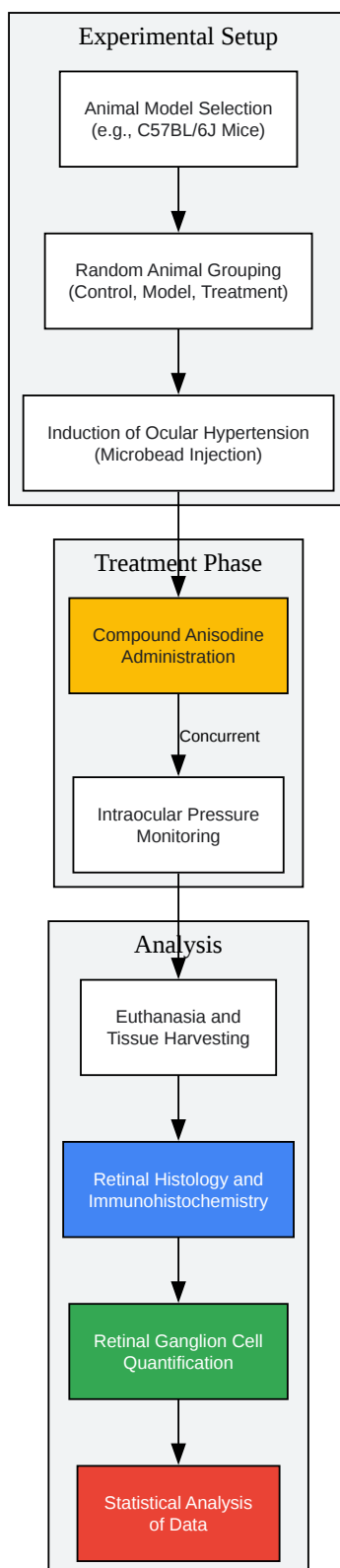
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Caption: Procaine's neuroprotective mechanism of action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of Compound **Anisodine** Injection in a preclinical model of ocular

hypertension.



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